molecular formula HO5S- B1206394 Sulfodioxidanide

Sulfodioxidanide

Cat. No. B1206394
M. Wt: 113.07 g/mol
InChI Key: FHHJDRFHHWUPDG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxidodioxidoperoxidosulfate(1-) is a peroxysulfate(1-). It is a tautomer of a (dioxidanido)trioxidosulfate(1-).

Scientific Research Applications

Sulfonamides and Cancer Therapeutics

Sulfonamides, structurally related to sulfodioxidanide, have shown promise in cancer therapeutics. They exhibit antitumor activity through mechanisms like carbonic anhydrase inhibition, cell cycle perturbation, disruption of microtubule assembly, and angiogenesis inhibition. Some sulfonamide derivatives are currently under clinical trials for their antitumor properties (Scozzafava, Owa, Mastrolorenzo, & Supuran, 2003).

Sulfonamides in Antiviral Research

Sulfonamide compounds have demonstrated significant antiviral activities. Clinically used HIV protease inhibitors, such as amprenavir, contain sulfonamide moieties, which are crucial for their potency. Ongoing research aims to develop sulfonamides with enhanced activity against drug-resistant viruses (Supuran, Casini, & Scozzafava, 2003).

Sulfonamides for Neuroprotection

Dimethyl sulfoxide (DMSO), a compound related to sulfodioxidanide, has been found to inhibit glutamate responses in hippocampal neurons, offering potential neuroprotective properties against excitotoxicity. This discovery has implications for both neuroscience research and clinical applications in neurodegenerative conditions (Lu & Mattson, 2001).

Environmental Impact of Sulfonamides

Research indicates that sulfonamides, due to their extensive use in healthcare and veterinary medicine, have a significant environmental presence, which can impact microbial populations and potentially affect human health. Understanding their environmental fate is crucial for assessing potential risks (Baran, Adamek, Ziemiańska, & Sobczak, 2011).

Sulfonamides in Analytical Methods

Sulfonamides are analyzed using capillary electrophoresis in pharmaceutical and food analyses, demonstrating their significance in quality control and research. Advanced methods allow for sensitive detection in various mediums, contributing to a better understanding of their behavior and effects (Hoff & Kist, 2009).

properties

IUPAC Name

oxido hydrogen sulfate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H2O5S/c1-5-6(2,3)4/h1H,(H,2,3,4)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHJDRFHHWUPDG-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

OS(=O)(=O)O[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

HO5S-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulfodioxidanide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sulfodioxidanide
Reactant of Route 2
Sulfodioxidanide
Reactant of Route 3
Sulfodioxidanide
Reactant of Route 4
Sulfodioxidanide

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